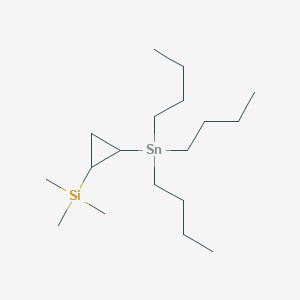
(E)-limoneneoxide,trans-1,2-epoxy-p-menth-8-ene,trans-limoneneepoxide,(E)-limoneneoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-limoneneoxide, also known as trans-1,2-epoxy-p-menth-8-ene or trans-limoneneepoxide, is a naturally occurring organic compound. It is a derivative of limonene, a common terpene found in the oils of citrus fruits. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether. The presence of this epoxide group makes (E)-limoneneoxide a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
(E)-limoneneoxide can be synthesized through the epoxidation of limonene. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction typically occurs at room temperature and yields (E)-limoneneoxide as the major product.
Industrial Production Methods
In an industrial setting, (E)-limoneneoxide is produced through the catalytic epoxidation of limonene using environmentally friendly oxidants like hydrogen peroxide. This method is preferred due to its high efficiency and lower environmental impact. The reaction is usually carried out in the presence of a catalyst, such as titanium silicalite-1 (TS-1), under mild conditions.
化学反応の分析
Types of Reactions
(E)-limoneneoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as water, alcohols, and amines can react with (E)-limoneneoxide under acidic or basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(E)-limoneneoxide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of (E)-limoneneoxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its antimicrobial and antifungal properties, as it can disrupt the function of essential enzymes and proteins in microorganisms.
類似化合物との比較
(E)-limoneneoxide is unique among similar compounds due to its specific epoxide functional group and its origin from limonene. Similar compounds include:
Limonene: The parent compound, which lacks the epoxide group.
Carvone: Another derivative of limonene, but with a ketone functional group.
Limonene-1,2-diol: A diol derivative formed through the oxidation of (E)-limoneneoxide.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of (E)-limoneneoxide.
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
(1R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8?,9?,10-/m1/s1 |
InChIキー |
CCEFMUBVSUDRLG-UDNWOFFPSA-N |
異性体SMILES |
CC(=C)C1CC[C@@]2(C(C1)O2)C |
正規SMILES |
CC(=C)C1CCC2(C(C1)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B14785101.png)
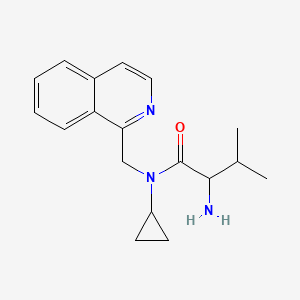

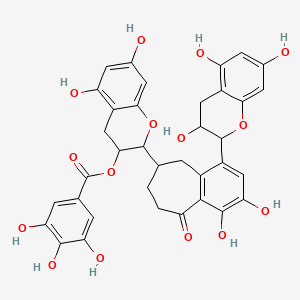
![2-(10-Chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14785122.png)

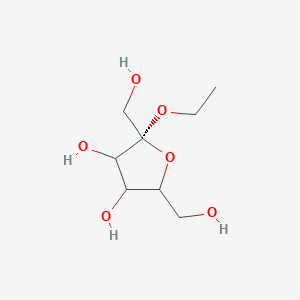
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B14785141.png)

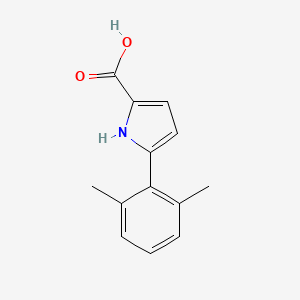
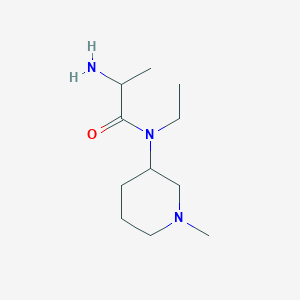
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)
